5-butyl-2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-3-phenylpyrimidin-4(3H)-one
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Overview
Description
- Reactants: Phenyl bromide
- Conditions: Nucleophilic substitution, solvent (e.g., ethanol)
- Reaction: Alkylation at the 3-position of the pyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-3-phenyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions
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Step 1: Formation of the Pyrimidine Core
- Reactants: Urea and β-keto ester
- Conditions: Acidic or basic catalyst, elevated temperature
- Reaction: Cyclization to form the pyrimidine ring
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group at the 6-position can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form an alcohol.
Substitution: The butyl, diethylaminoethyl, sulfanyl, and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, thiols, amines
Major Products
Oxidation: Formation of a ketone at the 6-position
Reduction: Formation of an alcohol at the 4-position
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Studied for its ability to bind to specific proteins, which can be useful in drug design.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its biological activity.
Diagnostics: Used in the development of diagnostic agents for detecting specific biomolecules.
Industry
Material Science: Utilized in the synthesis of novel materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 5-butyl-2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-3-phenyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Butyl-2-{[2-(dimethylamino)ethyl]sulfanyl}-6-hydroxy-3-phenyl-3,4-dihydropyrimidin-4-one
- 5-Butyl-2-{[2-(diethylamino)ethyl]sulfanyl}-6-methoxy-3-phenyl-3,4-dihydropyrimidin-4-one
- 5-Butyl-2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-3-methyl-3,4-dihydropyrimidin-4-one
Uniqueness
The uniqueness of 5-butyl-2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-3-phenyl-3,4-dihydropyrimidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl, diethylaminoethyl, sulfanyl, hydroxy, and phenyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H29N3O2S |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
5-butyl-2-[2-(diethylamino)ethylsulfanyl]-6-hydroxy-3-phenylpyrimidin-4-one |
InChI |
InChI=1S/C20H29N3O2S/c1-4-7-13-17-18(24)21-20(26-15-14-22(5-2)6-3)23(19(17)25)16-11-9-8-10-12-16/h8-12,24H,4-7,13-15H2,1-3H3 |
InChI Key |
HKFFMWAEJZJLFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCCN(CC)CC)O |
Origin of Product |
United States |
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